Sertindole

Catalog No.
S543027
CAS No.
106516-24-9
M.F
C24H26ClFN4O
M. Wt
440.9 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sertindole

CAS Number

106516-24-9

Product Name

Sertindole

IUPAC Name

1-[2-[4-[5-chloro-1-(4-fluorophenyl)indol-3-yl]piperidin-1-yl]ethyl]imidazolidin-2-one

Molecular Formula

C24H26ClFN4O

Molecular Weight

440.9 g/mol

InChI

InChI=1S/C24H26ClFN4O/c25-18-1-6-23-21(15-18)22(16-30(23)20-4-2-19(26)3-5-20)17-7-10-28(11-8-17)13-14-29-12-9-27-24(29)31/h1-6,15-17H,7-14H2,(H,27,31)

InChI Key

GZKLJWGUPQBVJQ-UHFFFAOYSA-N

SMILES

C1CN(CCC1C2=CN(C3=C2C=C(C=C3)Cl)C4=CC=C(C=C4)F)CCN5CCNC5=O

Solubility

Soluble in DMSO(10 mg/mL)

Synonyms

1-(2-(4-(5-chloro-1-(4-fluorophenyl)-1H-indol-3-yl)-1-piperidinyl)ethyl)-2-imidazolidinone, Lu 23-174, Lu-23-174, Serdolect, Serlect, sertindole, sertindole hydrochloride

Canonical SMILES

C1CN(CCC1C2=CN(C3=C2C=C(C=C3)Cl)C4=CC=C(C=C4)F)CCN5CCNC5=O

Description

The exact mass of the compound Sertindole is 440.17792 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO(10 mg/mL). Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Azoles - Imidazoles - Supplementary Records. It belongs to the ontological category of heteroarylpiperidine in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Antipsychotic Effects:

Early research explored Sertindole's potential to manage positive and negative symptoms of schizophrenia. Studies showed some effectiveness in reducing positive symptoms like hallucinations and delusions []. However, the evidence for its impact on negative symptoms was less conclusive [].

Safety Concerns and Withdrawal from Market:

Sertindole's development was significantly impacted by concerns about its safety profile. Several studies reported an increased risk of QT prolongation, a change in the heart's electrical activity that could lead to serious arrhythmias []. A large-scale study, the Sertindole Cohort Prospective (SCoP) study, aimed to assess Sertindole's safety in a real-world setting. The study ultimately led to Sertindole's withdrawal from the market due to the confirmation of a higher risk of cardiac events compared to the control group [].

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

Solid

XLogP3

4.1

Exact Mass

440.17792

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

GVV4Z879SP

GHS Hazard Statements

Aggregated GHS information provided by 41 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (95.12%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (95.12%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (92.68%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H413 (92.68%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Used in the treatment of schizophrenia.

Pharmacology

Sertindole is an atypical antipsychotic at least as effective as haloperidol and risperidone in the treatment of neuroleptic-responsive schizophrenia. Sertindole improves negative symptoms, and is also effective for the treatment of neuroleptic-resistant schizophrenia. Sertindole is generally well tolerated and is associated with a low rate of extrapyramidal symptoms (EPS).

MeSH Pharmacological Classification

Antipsychotic Agents

ATC Code

N - Nervous system
N05 - Psycholeptics
N05A - Antipsychotics
N05AE - Indole derivatives
N05AE03 - Sertindole

Mechanism of Action

Sertindole is an antipsychotic drug with affinity for dopamine D2, serotonin 5-HT2A and 5-HT2C, and alpha1-adrenoreceptors. Preclinical studies suggest that sertindole acts preferentially on limbic and cortical dopaminergic neurons and clinical trials have confirmed that sertindole is effective at a low dopamine D2 occupancy level.

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Rhodopsin family
Dopamine
DRD2 [HSA:1813] [KO:K04145]

Pictograms

Irritant

Irritant

Other CAS

106516-24-9

Wikipedia

Sertindole

Biological Half Life

3 days

Dates

Modify: 2023-08-15
1: Remezova IP, Lazaryan DS, Voronkov AV, Avramenko NS, Maksimenko TI, Sanzhieva
2: Ihalainen J, Savolainen K, Tanila H, Forsberg MM. Comparison of
3: El-Kosasy AM, Hussein LA, Sedki NG, Salama NN. Micelle enhanced and native
4: Zoccali RA, Bruno A, Muscatello MR. Efficacy and safety of sertindole in
5: Nielsen J, Wang F, Graff C, Kanters JK. QT dynamics during treatment with
6: Nielsen J, Matz J, Mittoux A, Polcwiartek C, Struijk JJ, Toft E, Kanters JK,
7: Muscatello MR, Bruno A, Micali Bellinghieri P, Pandolfo G, Zoccali RA.
8: Ernst Nielsen R, Odur F, Ostergaard T, Munk-Jørgensen P, Nielsen J. Comparison
9: Waldman W, Kaletha K, Sein Anand J. [Acute poisoning with sertindole--a case
10: Wang SM, Han C, Lee SJ, Patkar AA, Masand PS, Pae CU. Asenapine, blonanserin,
11: El-Ragehy NA, Hassan NY, Abdelkawy M, Tantawy MA. Stability-indicating
12: Pae CU. Sertindole: dilemmas for its use in clinical practice. Expert Opin
13: Kállmán J, Pákáski M, Szucs S, Kálmán S, Fazekas O, Santha P, Szabó G, Janka
14: Jørgensen M, Jørgensen PN, Christoffersen CT, Jensen KG, Balle T,
15: Karamatskos E, Lambert M, Mulert C, Naber D. Drug safety and efficacy
16: Kwon JS, Mittoux A, Hwang JY, Ong A, Cai ZJ, Su TP. The efficacy and safety
17: Shin JH, Park SJ, Kim ES, Jo YK, Hong J, Cho DH. Sertindole, a potent
18: Hale AS, Azorin JM, Lemming OM, Mæhlum E. Sertindole in the long-term
19: Nielsen J, Emborg C, Gydesen S, Dybbro J, Aagaard J, Haderup K, Glyngdal P,
20: Nielsen RE, Levander S, Thode D, Nielsen J. Effects of sertindole on

Explore Compound Types